molecular formula C2H5N3S2 B1223364 Dithiobiuret CAS No. 541-53-7

Dithiobiuret

Cat. No.: B1223364
CAS No.: 541-53-7
M. Wt: 135.22 g/mol
InChI Key: JIRRNZWTWJGJCT-UHFFFAOYSA-N
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Description

Dithiobiuret is an organosulfur compound with the chemical formula HN(C(S)NH₂)₂. It is a colorless solid that is soluble in warm water and polar organic solvents. The compound is planar with short carbon-sulfur and carbon-nitrogen distances, indicative of multiple bonding.

Biochemical Analysis

Biochemical Properties

Dithiobiuret plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with metal ions such as cobalt, nickel, and copper . These interactions are facilitated by the presence of delocalized lone pairs of electrons on the sulfur and nitrogen atoms, which allow this compound to stabilize unusual oxidation states and chelate through different atoms depending on the conditions . This chelation ability makes this compound an interesting ligand for studying metal ion interactions in biochemical systems.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to cause neuromuscular dysfunction in rats, with the first signs of neurotoxicity appearing in motor endplates and preterminal axons . The compound leads to the accumulation of dense-cored vesicles, swollen mitochondria, and branching tubular smooth endoplasmic reticulum in motor endplates, indicating its impact on cellular organelles and structures . Additionally, this compound exposure results in the retraction of terminal axons and the interposition of Schwann cell processes between pre- and postsynaptic membranes .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with nucleophilic amino acid residues in proteins, leading to the formation of covalent adducts . These adducts can disrupt protein structure and function, causing damage to submembrane organelles, metabolic pathways, and cytological processes . This compound’s electrophilic nature allows it to form irreversible covalent bonds with nucleophilic centers on proteins, DNA, and RNA, which can result in enzyme inactivation and cellular toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exposure causes a delayed onset of muscle weakness in rats, attributed to depressed neuromuscular transmission . The compound’s effects on motor function are dosage- and time-dependent, with higher dosages leading to longer-lasting impairments . This compound also affects sensory function, although these effects are less pronounced compared to its impact on motor function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, exposure to this compound at dosages of 0.25, 0.5, and 1.0 mg/kg/day for five consecutive days resulted in dosage-dependent decreases in motor activity and grip strength . Higher dosages led to more significant and prolonged impairments in motor function, while sensory function remained largely unaffected . These findings suggest that this compound’s toxicity is dose-dependent and primarily affects the neuromuscular system.

Metabolic Pathways

This compound is metabolized in the rat through two main pathways: oxidation to thiuret and desulfuration to monothiobiuret . The liver plays a crucial role in the desulfuration process, with this compound-derived sulfur being eliminated more rapidly from the liver compared to other tissues . The presence of multiple metabolites in urine indicates the complexity of this compound’s metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner dependent on blood perfusion, tissue binding, and membrane permeability . In rats, the compound accumulates in the thyroid gland, lung, stomach, and fat, with the thyroid gland showing the highest concentration . The distribution of this compound is influenced by the dosage and dosing regimen, with chronic dosing leading to greater accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound involves its interaction with various cellular compartments. In motor endplates, this compound causes the accumulation of dense-cored vesicles, swollen mitochondria, and branching tubular smooth endoplasmic reticulum . These changes indicate that this compound affects the structure and function of subcellular organelles, particularly those involved in neuromuscular transmission .

Preparation Methods

Chemical Reactions Analysis

Dithiobiuret undergoes various chemical reactions, including oxidation, reduction, and substitution. As a thioamide, it can behave as a weak acid in solution and react with bases to form salts with the production of heat. It may also react with acids and reducing agents to form toxic hydrogen sulfide gas . Common reagents used in these reactions include hydrochloric acid and sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Dithiobiuret is similar to other thiourea derivatives, such as biuret and monothiobiuret. it is unique in its ability to form stable complexes with metal ions and its strong reducing properties. Other similar compounds include:

  • Biuret
  • Thiourea
  • Monothiobiuret

These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .

Properties

IUPAC Name

carbamothioylthiourea
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InChI

InChI=1S/C2H5N3S2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)
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InChI Key

JIRRNZWTWJGJCT-UHFFFAOYSA-N
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Canonical SMILES

C(=S)(N)NC(=S)N
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Molecular Formula

C2H5N3S2
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DSSTOX Substance ID

DTXSID2034968
Record name 2,4-Dithiobiuret
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Molecular Weight

135.22 g/mol
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Physical Description

Dithiobiuret is a crystalline solid. Used as a plasticizer, as a rubber accelerator, and as an intermediate in manufacturing of pesticides. (EPA, 1998), Colorless solid; [HSDB] Crystalline solid; [Alfa Aesar MSDS]
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Solubility

@ 27 °C: 0.27 G/100 ML WATER, 2.2 G/100 G ETHANOL, 16 G/100 G ACETONE, ABOUT 34 G/100 G CELLOSOLVE; IN BOILING WATER= ABOUT 8%; IN 1%SODIUM HYDROXIDE= 3.6 G/100 G; IN 5% SODIUM HYDROXIDE= 16 G/100 G; IN 10% SODIUM HYDROXIDE= 29 G/100 G; SOL IN ALKALIES WITH FORMATION OF WATER-SOLUBLE SALTS.
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Density

1.522 at 86 °F (EPA, 1998) - Denser than water; will sink, APPARENT BULK DENSITY 1.522 G/ML @ 30 °C
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Color/Form

MONOCLINIC OR TRICLINIC CRYSTALS, COLORLESS CRYSTALS

CAS No.

541-53-7
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Melting Point

358 °F decomposes (EPA, 1998)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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